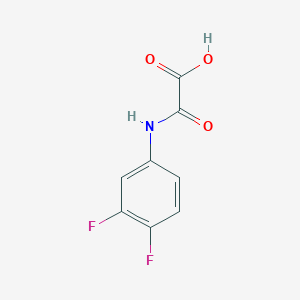

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(3,4-difluoroanilino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-5-2-1-4(3-6(5)10)11-7(12)8(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNANVFWRKLGQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Fluorine substituent positions significantly alter electronic and steric properties:

*Predicted values based on structural analogs.

- 3,4-Difluoro substitution (target compound) exhibits stronger electron-withdrawing effects compared to mono- or ortho-substituted analogs, enhancing acidity (pKa ~2.73 predicted) and reactivity in nucleophilic reactions .

- 2,4-Difluoro derivatives show reduced steric hindrance, improving solubility in polar solvents .

Biological Activity

2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, along with an amino group and a keto group attached to the acetic acid moiety. This unique structural configuration may influence its interaction with biological targets.

The precise biological targets of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid are not fully elucidated. However, it is hypothesized that its mechanism may involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating various biochemical pathways.

- Binding Affinity : Its fluorinated phenyl group could enhance binding affinity to specific proteins or enzymes, affecting their activity.

Pharmacological Activities

Research indicates that 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.

Case Studies

- Antimicrobial Activity : In a study evaluating the compound's antimicrobial properties, it demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., HCT116 and MCF7) revealed that the compound inhibited cell proliferation with IC50 values ranging between 20 µM and 50 µM. These findings suggest that further investigation into its anticancer mechanisms is warranted .

Data Table: Biological Activities of 2-((3,4-Difluorophenyl)amino)-2-oxoacetic acid

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 100 | Significant growth inhibition |

| Antimicrobial | S. aureus | 150 | Moderate growth inhibition |

| Anticancer | HCT116 | 30 | Inhibition of cell proliferation |

| Anticancer | MCF7 | 45 | Induction of apoptosis observed |

Biochemical Pathways

The biochemical pathways influenced by this compound are not well-defined but may involve:

- Signal Transduction : Potential modulation of pathways involved in cell growth and apoptosis.

- Metabolic Pathways : As a derivative of phenylacetic acid, it may interact with metabolic enzymes similarly.

Pharmacokinetics

The pharmacokinetic profile remains largely unexplored. However, given its small molecular size, it is expected to have favorable absorption and distribution characteristics. The presence of fluorine atoms may influence metabolic stability and excretion rates .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.